

Introduction: The Significance of Functionalized Aromatic Systems

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Compound of Interest

Compound Name: *3-Amino-2-iodophenol*

Cat. No.: *B1374696*

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Functionalized aromatic systems are fundamental building blocks in organic chemistry, serving as precursors for a vast array of complex molecules.^[1] The stability of the aromatic ring, combined with the reactivity imparted by various functional groups, makes these compounds exceptionally versatile for synthesizing pharmaceuticals, agrochemicals, dyes, and polymers.^[1] The ability to strategically place different substituents on the aromatic core allows chemists to fine-tune the electronic, steric, and lipophilic properties of a molecule, which is a critical aspect of designing molecules with specific biological activities or material characteristics.^[1]

Within this broad class of molecules, aminophenols and halophenols are of particular strategic importance. Aminophenols contain both an amino and a hydroxyl group, making them valuable intermediates in the synthesis of dyes and pharmaceuticals.^[1] Halogenated phenols are also crucial in a variety of applications, including as antiseptics and as intermediates in the synthesis of more complex structures. **3-Amino-2-iodophenol** combines features of both these classes, making it a potentially valuable, though not widely studied, synthetic intermediate.

Historical Context and Plausible Discovery

The history of **3-Amino-2-iodophenol** is intrinsically linked to the broader history of phenol chemistry. Pure phenol was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.^[2] ^[3] Its utility, particularly as an antiseptic pioneered by Joseph Lister, spurred intense investigation into its chemical derivatives.^[3]

The synthesis of specific isomers of substituted phenols became possible with the development of reliable, regioselective reactions. For a compound like **3-Amino-2-iodophenol**,

the most logical and historically significant synthetic pathway involves the transformation of an existing aminophenol. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, was a landmark achievement in this field.^{[1][4]} This reaction provides a robust method to convert an aromatic amino group into a halide (including iodide) via the formation of a diazonium salt.^{[1][4]}

Given that 3-aminophenol was a known compound, its conversion to **3-Amino-2-iodophenol** would have been a feasible endeavor following the dissemination of Sandmeyer's work. Therefore, while a specific "discovery" paper for **3-Amino-2-iodophenol** is not prominent in the historical record, its conceptualization and synthesis can be placed in the late 19th or early 20th century, arising from the application of powerful new synthetic methodologies to readily available starting materials.

Physicochemical Properties

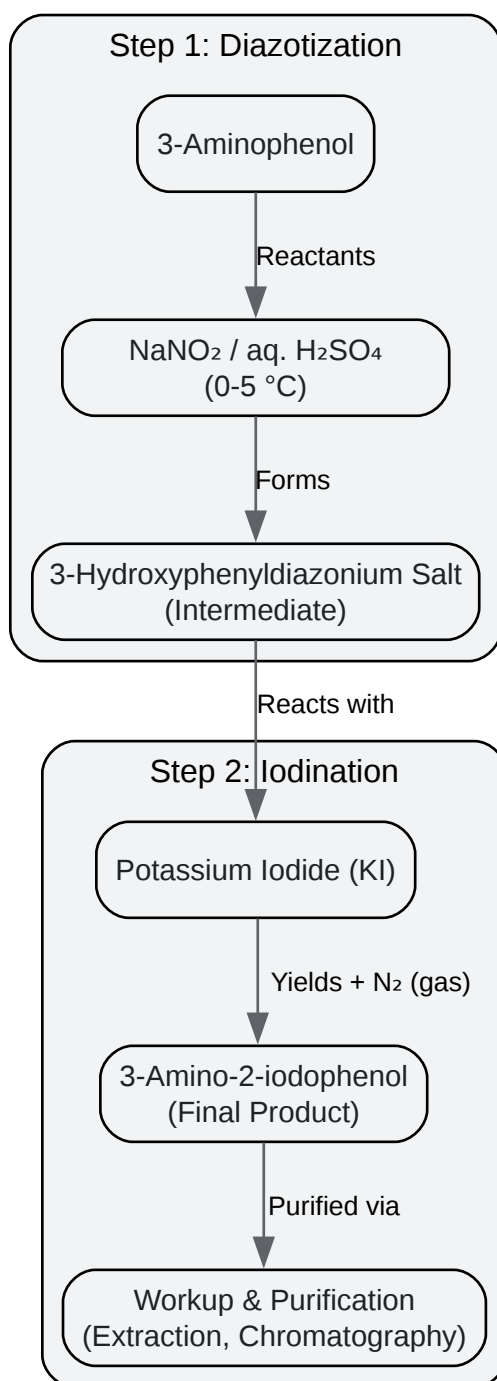
The quantitative data for **3-Amino-2-iodophenol** is limited in publicly accessible databases. For comparative purposes, data for its isomers are also included where available.

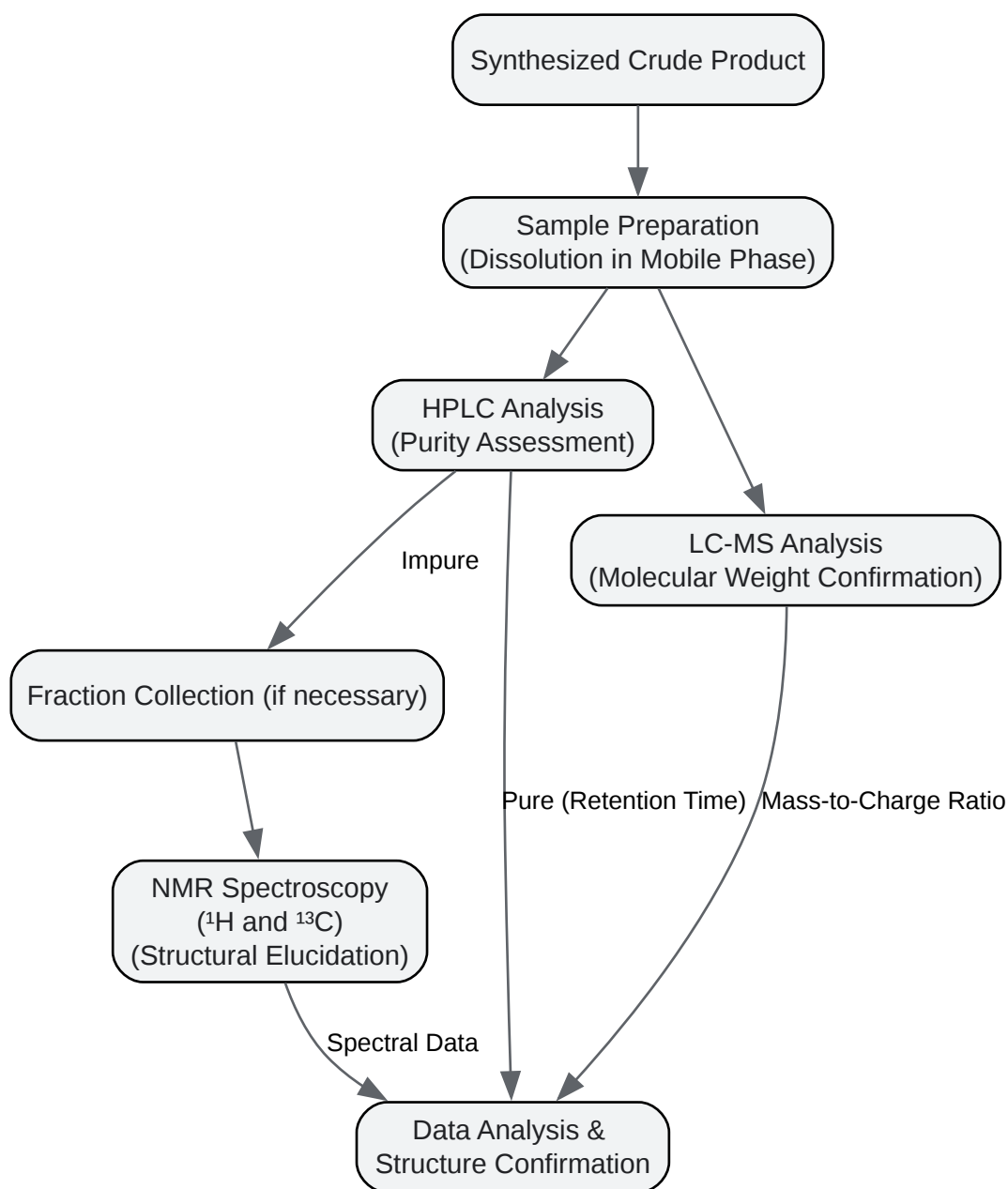
Property	3-Amino-2-iodophenol	2-Amino-4-iodophenol	4-Amino-2-iodophenol
CAS Number	99968-82-8 ^{[5][6]}	Not Available	89640-51-7 ^{[7][8]}
Molecular Formula	C ₆ H ₆ INO ^[6]	C ₆ H ₆ INO ^[9]	C ₆ H ₆ INO ^{[7][8]}
Molecular Weight	235.02 g/mol ^[6]	235.02 g/mol ^[9]	235.024 g/mol ^[7]
Appearance	Not specified	Not specified	Powder ^[8]
Melting Point	Not specified	Not specified	157-158 °C ^[7] or 110-120 °C (subl.) ^[8]
Boiling Point	Not specified	Not specified	Not available ^[7]
Storage	2-8°C, inert atmosphere ^[6]	Not specified	Not specified

Synthesis of 3-Amino-2-iodophenol

The most plausible and versatile method for the synthesis of **3-Amino-2-iodophenol** is via a Sandmeyer-type reaction, starting from 3-aminophenol. This approach involves two key steps: the diazotization of the amino group, followed by the substitution of the resulting diazonium group with iodine.

Plausible Synthesis Workflow: Sandmeyer Reaction





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